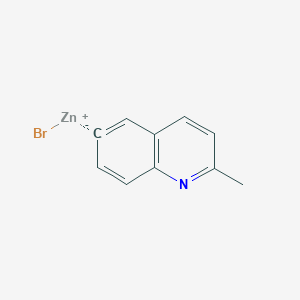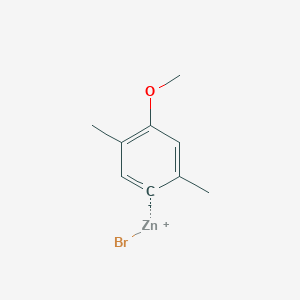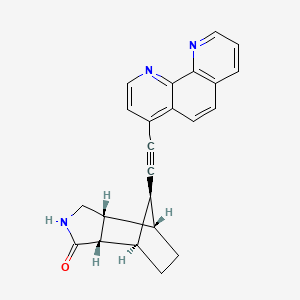
(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one” is a complex organic molecule that features a unique combination of structural elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the octahydro-1H-4,7-methanoisoindol-1-one core and the subsequent attachment of the 1,10-Phenanthrolin-4-yl ethynyl group. Common synthetic routes may involve:
Formation of the Core Structure: This step might involve cyclization reactions under specific conditions.
Attachment of the Ethynyl Group: This could be achieved through coupling reactions, such as Sonogashira coupling, using palladium catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways.
Medicine: Investigated for its pharmacological properties.
Industry: Possible applications in materials science and catalysis.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one: shares similarities with other phenanthroline derivatives and isoindoline compounds.
Uniqueness
- The unique combination of the phenanthroline moiety and the octahydro-1H-4,7-methanoisoindol-1-one core distinguishes it from other compounds, potentially offering unique chemical and biological properties.
Properties
Molecular Formula |
C23H19N3O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(1R,2S,6R,7S,10S)-10-[2-(1,10-phenanthrolin-4-yl)ethynyl]-4-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C23H19N3O/c27-23-20-18-8-7-17(19(20)12-26-23)16(18)6-3-13-9-11-25-22-15(13)5-4-14-2-1-10-24-21(14)22/h1-2,4-5,9-11,16-20H,7-8,12H2,(H,26,27)/t16-,17-,18+,19+,20-/m0/s1 |
InChI Key |
MVLHLEBHWBPOLC-OMZCGLGVSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H]1[C@@H]3[C@H]2C(=O)NC3)C#CC4=C5C=CC6=C(C5=NC=C4)N=CC=C6 |
Canonical SMILES |
C1CC2C(C1C3C2C(=O)NC3)C#CC4=C5C=CC6=C(C5=NC=C4)N=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


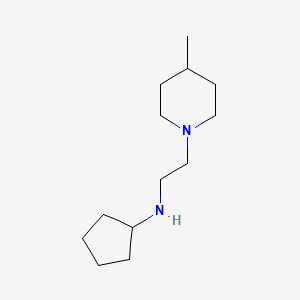
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
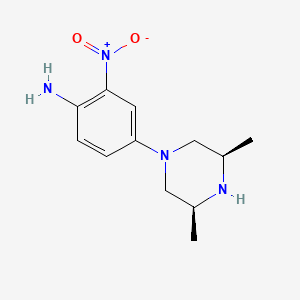
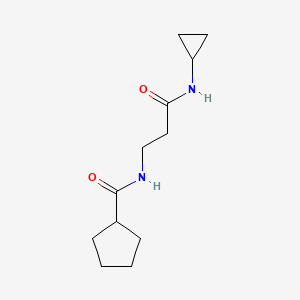
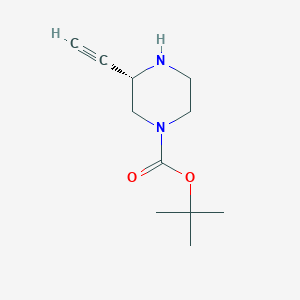
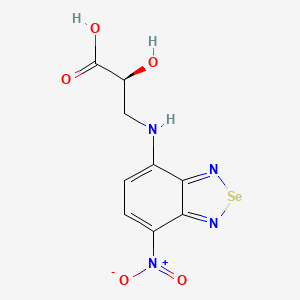
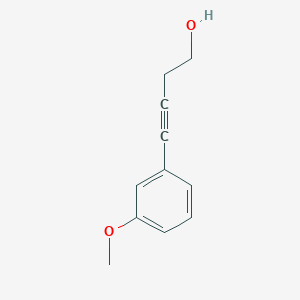
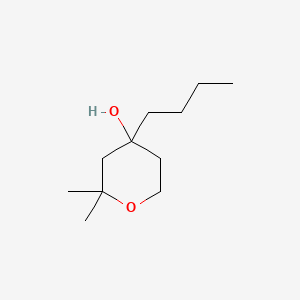
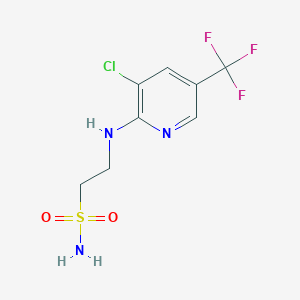
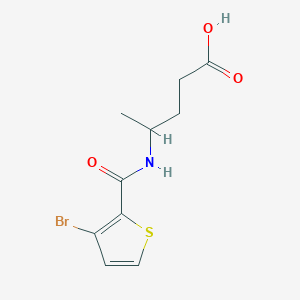
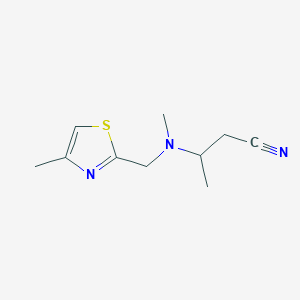
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
